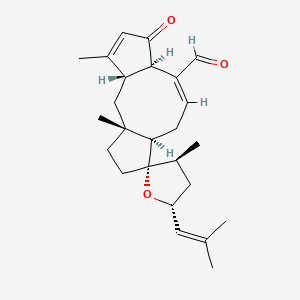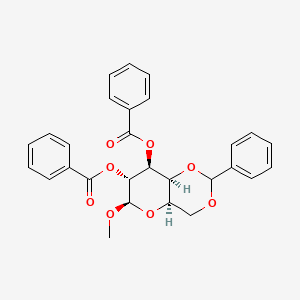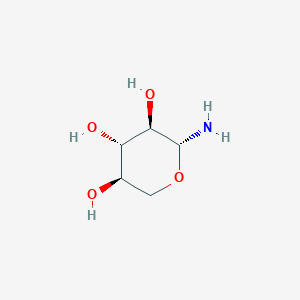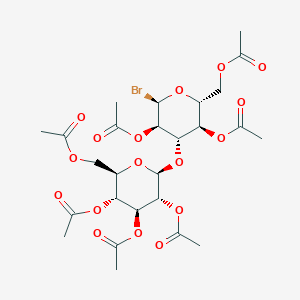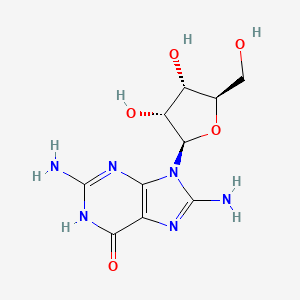
8-Aminoguanosine
Overview
Description
8-Aminoguanosine is a guanosine derivative known for its significant biological activities. It is a naturally occurring purine nucleoside that has been studied for its potential therapeutic applications, particularly in renal and cardiovascular functions. This compound is known to induce diuresis, natriuresis, and glucosuria, making it a subject of interest in medical research .
Mechanism of Action
Target of Action
The primary target of 8-Aminoguanosine is Purine Nucleoside Phosphorylase (PNPase) . PNPase is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that recycles purine nucleosides. Inhibition of PNPase by this compound leads to an increase in the levels of its substrates, inosine and guanosine .
Mode of Action
This compound interacts with its target, PNPase, by inhibiting its activity . This inhibition leads to an increase in the renal interstitial levels of inosine . The increased inosine, via A2B receptor activation, increases renal excretory function .
Biochemical Pathways
This compound affects the purine salvage pathway by inhibiting PNPase . This leads to an increase in the levels of inosine and guanosine, the substrates of PNPase . The increased inosine then activates the A2B receptors, leading to an increase in renal excretory function .
Pharmacokinetics
It increases sodium excretion significantly and decreases potassium excretion . Furthermore, it increases glucose excretion .
Result of Action
The action of this compound leads to diuresis, natriuresis, and glucosuria . It increases urine volume, sodium excretion, and glucose excretion . Interestingly, it reduces potassium excretion , making it a potassium-sparing diuretic .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of peroxynitrite, a reactive nitrogen species, can lead to the production of 8-aminoguanine, a metabolite of this compound . This suggests that the action of this compound could be influenced by the oxidative environment within the body .
Biochemical Analysis
Biochemical Properties
8-Aminoguanosine is known to interact with various enzymes and proteins. It is metabolized to 8-aminoguanine, which mediates most of its effects . This conversion involves the enzyme purine nucleoside phosphorylase (PNPase) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to induce diuresis, natriuresis, and glucosuria by inhibiting PNPase . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 8-aminoguanine, which then interacts with various biomolecules. It inhibits PNPase, leading to increased urinary excretion of PNPase substrates and decreased excretion of PNPase products .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized to 8-aminoguanine by PNPase . This process is part of the purine metabolism pathway.
Preparation Methods
8-Aminoguanosine can be synthesized through the reduction of 8-nitroguanosine. This process involves the use of reductases to convert 8-nitroguanosine to this compound. Additionally, purine nucleoside phosphorylase (PNPase) can catalyze the conversion of 8-nitroguanosine to 8-nitroguanine and subsequently to this compound . Industrial production methods typically involve similar biochemical pathways, utilizing enzyme kinetics and mass spectrometry to monitor the synthesis process .
Chemical Reactions Analysis
8-Aminoguanosine undergoes various chemical reactions, including:
Reduction: The reduction of 8-nitroguanosine to this compound by reductases.
Phosphorolysis: PNPase catalyzes the phosphorolysis of this compound to yield 8-aminoguanine.
Inhibition: This compound inhibits purine nucleoside phosphorylase, leading to increased levels of inosine and guanosine.
Common reagents used in these reactions include reductases and PNPase inhibitors like forodesine . The major products formed from these reactions are 8-aminoguanine and other purine derivatives .
Scientific Research Applications
8-Aminoguanosine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in biochemical studies to understand purine metabolism and enzyme kinetics.
Biology: In biological research, this compound is studied for its effects on renal and cardiovascular functions.
Comparison with Similar Compounds
8-Aminoguanosine is compared with other similar compounds, such as:
8-Aminoguanine: Both compounds induce diuresis, natriuresis, and glucosuria by inhibiting purine nucleoside phosphorylase.
8-Aminohypoxanthine: Similar to this compound, it induces diuresis and natriuresis but does not significantly affect potassium excretion.
This compound is unique due to its potent diuretic, natriuretic, and glucosuric effects, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPTCITVCRFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959515 | |
| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The ErbB2 receptor is a proto-oncogene associated with a poor prognosis in breast cancer. Herceptin, the only humanized anti-ErbB2 antibody currently in clinical use, has proven to be an essential tool in the immunotherapy of breast carcinoma, but induces cardiotoxicity. ErbB2 is involved in the growth and survival pathway of adult cardiomyocytes; however, its levels in the adult heart are much lower than those found in breast cancer cells, the intended targets of anti-ErbB2 antibodies. Furthermore, clinical trials have shown relatively low cardiotoxicity for Lapatinib, a dual kinase inhibitor of EGFR and ErbB2, and Pertuzumab, a new anti-ErbB2 monoclonal antibody currently in clinical trials, which recognizes an epitope distant from that of Herceptin. A novel human antitumor compact anti-ErbB2 antibody, Erb-hcAb, selectively cytotoxic for ErbB2-positive cancer cells in vitro and vivo, recognizes an epitope different from that of Herceptin, and does not show cardiotoxic effects both in vitro on rat and human cardiomyocytes and in vivo on a mouse model. /The researchers/ investigated the molecular basis of the different cardiotoxic effects among the ErbB2 inhibitors by testing their effects on the formation of the Neuregulin 1beta (NRG-1)/ErbB2/ErbB4 complex and on the activation of its downstream signaling. /The researchers/ report herein that Erb-hcAb at difference with Herceptin, 2C4 (Pertuzumab) and Lapatinib, does not affect the ErbB2-ErbB4 signaling pathway activated by NRG-1 in cardiac cells. These findings may have important implications for the mechanism and treatment of anti-ErbB2-induced cardiotoxicity., Trastuzumab, a monoclonal antibody against the ERBB2 protein, increases survival in ERBB2-positive breast cancer patients. Its clinical use, however, is limited by cardiotoxicity. /The investigators/ sought to evaluate whether trastuzumab cardiotoxicity involves inhibition of human adult cardiac-derived stem cells, in addition to previously reported direct adverse effects on cardiomyocytes. To test this idea, /the investigators/ exposed human cardiosphere-derived cells (hCDCs), a natural mixture of cardiac stem cells and supporting cells that has been shown to exert potent regenerative effects, to trastuzumab and tested the effects in vitro and in vivo. /The researchers/ found that ERBB2 mRNA and protein are expressed in hCDCs at levels comparable to those in human myocardium. Although clinically relevant concentrations of trastuzumab had no effect on proliferation, apoptosis, or size of the c-kit-positive hCDC subpopulation, in vitro assays demonstrated diminished potential for cardiogenic differentiation and impaired ability to form microvascular networks in trastuzumab-treated cells. The functional benefit of hCDCs injected into the border zone of acutely infarcted mouse hearts was abrogated by trastuzumab: infarcted animals treated with trastuzumab + hCDCs had a lower ejection fraction, thinner infarct scar, and reduced capillary density in the infarct border zone compared with animals that received hCDCs alone (n = 12 per group). Collectively, these results indicate that trastuzumab inhibits the cardiomyogenic and angiogenic capacities of hCDCs in vitro and abrogates the morphological and functional benefits of hCDC transplantation in vivo. Thus, trastuzumab impairs the function of human resident cardiac stem cells, potentially contributing to trastuzumab cardiotoxicity., The CDC25A-CDK2 pathway has been proposed as critical for the oncogenic action of human epidermal growth factor receptor 2 (HER2) in mammary epithelial cells. In particular, transgenic expression of CDC25A cooperates with HER2 in promoting mammary tumors, whereas CDC25A hemizygous loss attenuates the HER2-induced tumorigenesis penetrance. On the basis of this evidence of a synergism between HER2 and the cell cycle regulator CDC25A in a mouse model of mammary tumorigenesis, we investigated the role of CDC25A in human HER2-positive breast cancer and its possible implications in therapeutic response. HER2 status and CDC25A expression were assessed in 313 breast cancer patients and we found statistically significant correlation between HER2 and CDC25A (P = .007). Moreover, an HER2-positive breast cancer subgroup with high levels of CDC25A and very aggressive phenotype was identified (P = .005). Importantly, our in vitro studies on breast cancer cell lines showed that the HER2 inhibitor efficacy on cell growth and viability relied also on CDC25A expression and that such inhibition induces CDC25A down-regulation through phosphatidylinositol 3-kinase/protein kinase B pathway and DNA damage response activation. In line with this observation, we found a statistical significant association between CDC25A overexpression and trastuzumab-combined therapy response rate in two different HER2-positive cohorts of trastuzumab-treated patients in either metastatic or neoadjuvant setting (P = .018 for the metastatic cohort and P = .021 for the neoadjuvant cohort). Our findings highlight a link between HER2 and CDC25A that positively modulates HER2-targeted therapy response, suggesting that, in HER2-positive breast cancer patients, CDC25A overexpression affects trastuzumab sensitivity., Trastuzumab is an antineoplastic agent that inhibits proliferation of tumor cells that overexpress HER2. The HER2 proto-oncogene (also known as c-erbB2 or neu) encodes a 185-kd transmembrane tyrosine kinase receptor known as p185HER2 or human epidermal growth factor receptor 2 (HER2), which has partial homology with other members of the epidermal growth factor receptor family. Trastuzumab, a recombinant humanized murine monoclonal antibody, binds specifically to the extracellular domain of the HER2 receptor or HER2/neu protein. The HER2 receptor participates in receptor-receptor interactions that regulate cell differentiation, growth, and proliferation. Overexpression of the HER2 receptor contributes to the process of neoplastic transformation. Results from in vitro assays and animal studies have shown that trastuzumab inhibits the proliferation of human tumor cells that overexpress HER2/neu protein. Trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) also has been demonstrated and, according to in vitro studies, occurs preferentially in cells that overexpress the HER2 protein compared with cells that do not. | |
| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1225 | |
| Record name | Trastuzumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale-yellow powder | |
CAS No. |
3868-32-4, 180288-69-1 | |
| Record name | 3868-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trastuzumab | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the primary mechanism of action for 8-aminoguanosine's diuretic, natriuretic, and glucosuric effects?
A1: this compound itself does not directly exert these effects. Instead, it acts as a prodrug, requiring metabolic conversion to 8-aminoguanine. [, , ] 8-Aminoguanine then inhibits purine nucleoside phosphorylase (PNPase), leading to increased renal interstitial inosine levels. [] This inosine elevation, potentially through adenosine A2B receptor activation, increases renal medullary blood flow, enhancing renal excretory function and causing diuresis, natriuresis, and glucosuria. []
Q2: Does this compound have any direct renal effects?
A2: Yes, while its diuretic, natriuretic, and glucosuric effects are indirect, this compound exhibits direct antikaliuretic effects, meaning it reduces potassium excretion. This effect is independent of PNPase inhibition. [, ]
Q3: How does this compound affect blood pressure in hypertensive models?
A3: Chronic oral administration of this compound (5 mg/kg/day) has been shown to suppress deoxycorticosterone/salt-induced hypertension in rats. [] Similarly, 8-aminoguanine, its active metabolite, demonstrates similar antihypertensive effects. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided abstracts do not contain the molecular formula or weight of this compound. This information would be readily available in full research articles or chemical databases.
Q5: How does the structure of this compound relate to its activity compared to other 8-substituted guanine compounds?
A6: Research shows that this compound and 8-aminoguanine are considerably more potent and efficacious diuretics/natriuretics than other tested 8-substituted guanine compounds. [] This suggests that the 8-amino group is crucial for their enhanced activity.
Q6: How is this compound metabolized in vivo?
A9: this compound is rapidly metabolized to 8-aminoguanine by PNPase. [, ] Additionally, studies suggest 8-aminohypoxanthine can be further metabolized to 8-aminoxanthine by xanthine oxidase. []
Q7: What are the in vivo effects of this compound in animal models of disease?
A10: Besides its antihypertensive effects, this compound has shown promising results in other animal models: * Retards pulmonary hypertension progression in rats. []* Slows down anemia and organ damage in sickle cell mice. []
Q8: Does 8-aminoguanine, the active metabolite of this compound, have any additional in vivo effects?
A11: Yes, 8-aminoguanine exhibits several beneficial effects in animal models:* Attenuates hypertension in deoxycorticosterone/salt rats. []* Prevents strokes and increases lifespan in Dahl salt-sensitive rats on a high salt diet. []* Reduces the severity of metabolic syndrome in rats. []* Reverses age-related lower urinary tract dysfunction and retinal degeneration. []
Q9: What is known about the toxicity and safety profile of this compound?
A9: The provided abstracts primarily focus on the efficacy and mechanism of action of this compound. While they mention its use in animal models, detailed information on toxicity, adverse effects, and long-term safety is not discussed. Further research is needed to establish its comprehensive safety profile.
Q10: Have there been any studies on targeted delivery of this compound?
A10: The provided abstracts do not mention any specific strategies for targeted delivery of this compound.
Q11: What analytical techniques are commonly used to study this compound?
A14: Researchers often employ techniques like:* High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify this compound and its metabolites in biological samples. [, , , , ]* Mass spectrometry (MS): Often coupled with HPLC (HPLC-MS) to provide accurate mass measurements for structural confirmation of this compound and its metabolites. [, , , , ]* Microdialysis: Used to directly measure renal interstitial levels of this compound and 8-aminoguanine in vivo. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



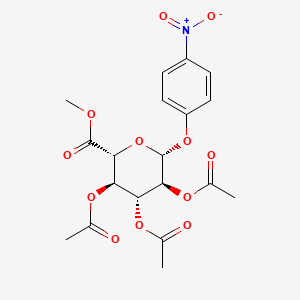

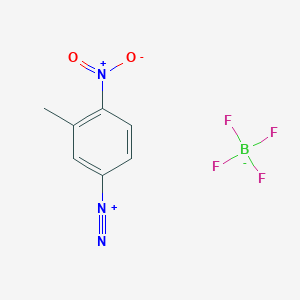
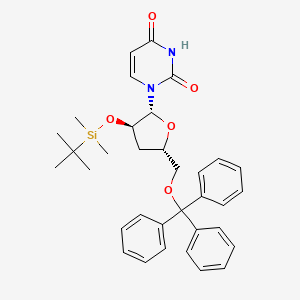
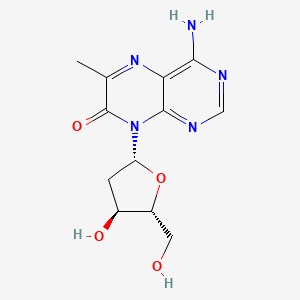
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
